Elimination Half-Life vs Ubrogepant
Atogepant exhibits an elimination half-life approximately twice as long as ubrogepant, enabling sustained CGRP receptor antagonism suitable for once-daily preventive therapy [1]. This pharmacokinetic differentiation directly underlies the divergent FDA-approved indications, with atogepant approved solely for prevention while ubrogepant is limited to acute treatment [2].
| Evidence Dimension | Elimination half-life (T1/2) |
|---|---|
| Target Compound Data | Atogepant: ~11 hours (up to 19 hours at steady-state) |
| Comparator Or Baseline | Ubrogepant: 5-7 hours; Rimegepant: ~11 hours |
| Quantified Difference | Atogepant T1/2 is 1.6-2.2× longer than ubrogepant |
| Conditions | Human pharmacokinetic studies following oral administration in healthy adults |
Why This Matters
This extended half-life is the pharmacokinetic basis for atogepant's unique once-daily prophylactic dosing regimen, distinguishing it from acute-treatment gepants and making it the only oral CGRP antagonist specifically developed for prevention.
- [1] Goadsby PJ, et al. Table 4. Pharmacological and efficacy data of the gepants. In: The pharmacotherapeutic management of episodic and chronic migraine with gepants. Expert Opin Pharmacother. 2023. View Source
- [2] Waluga-Kozłowska K, et al. Gepants: targeting the CGRP pathway for migraine relief. Front Pharmacol. 2025;16:1708226. View Source
